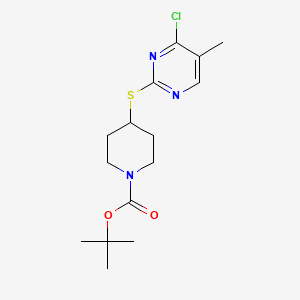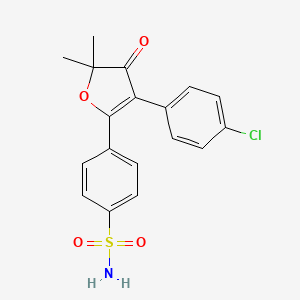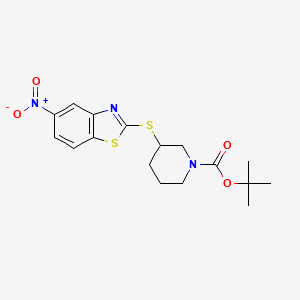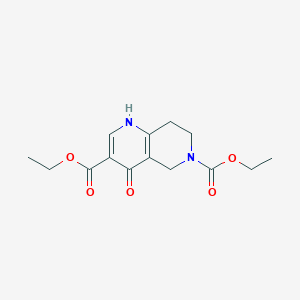
N-Acetylleucyl-tyrosine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylleucyl-tyrosine methyl ester is a dipeptide ester composed of N-acetylleucine and tyrosine methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucyl-tyrosine methyl ester typically involves the coupling of N-acetylleucine with tyrosine methyl ester. This process can be achieved through standard peptide synthesis techniques, such as the use of carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylleucyl-tyrosine methyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield N-acetylleucine and tyrosine.
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinone derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonation reactions.
Major Products Formed
Hydrolysis: N-acetylleucine and tyrosine.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various acylated or sulfonated derivatives.
Applications De Recherche Scientifique
N-Acetylleucyl-tyrosine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating reaction mechanisms.
Biology: Serves as a substrate in enzymatic studies to understand protease activity and specificity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based materials and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of N-Acetylleucyl-tyrosine methyl ester involves its interaction with specific molecular targets and pathways:
Enzymatic Hydrolysis: The compound can be hydrolyzed by proteases, releasing N-acetylleucine and tyrosine, which can then participate in various metabolic pathways.
Antioxidant Activity: The phenolic hydroxyl group of tyrosine can scavenge free radicals, contributing to its antioxidant properties.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes and cytokines
Comparaison Avec Des Composés Similaires
N-Acetylleucyl-tyrosine methyl ester can be compared with other similar compounds, such as:
N-Acetyltyrosine: Similar in structure but lacks the leucine residue, affecting its biological activity and solubility.
N-Acetylleucine: Lacks the tyrosine residue, which impacts its antioxidant properties.
Tyrosine Methyl Ester:
Propriétés
Numéro CAS |
32450-39-8 |
|---|---|
Formule moléculaire |
C18H26N2O5 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C18H26N2O5/c1-11(2)9-15(19-12(3)21)17(23)20-16(18(24)25-4)10-13-5-7-14(22)8-6-13/h5-8,11,15-16,22H,9-10H2,1-4H3,(H,19,21)(H,20,23)/t15-,16-/m0/s1 |
Clé InChI |
BYQMHXVANSDKIG-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)





![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)





